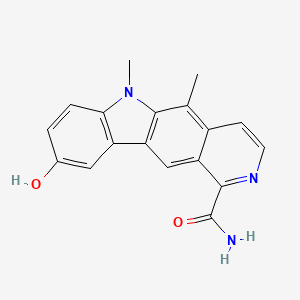
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide is a derivative of olivacine, known for its potent antitumor activity . This compound has garnered significant interest in the field of medicinal chemistry due to its unique structure and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide involves several steps. One common method starts with the precursor 2-(6-methoxy-1-methyl-9H-carbazol-2-yl) ethylamine and involves the use of 2-, 5-, or 6-methylnicotinic acid . The reaction conditions typically include heating and the use of specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis likely involves large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives .
Applications De Recherche Scientifique
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide involves its interaction with cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 . These interactions lead to the induction of these enzymes, which play a crucial role in the metabolism of the compound. The compound also acts as a hydrocarbon-like inducer, stimulating its own metabolism in primary human hepatocytes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-6H-pyrido[3,2-b]carbazole: An isomer with similar antitumor activity.
9-Hydroxy-5,11-dimethyl-2-[2-(piperidyl)ethyl]-6H-pyrido[4,3-b]carbazolium acetate: Another derivative with distinct chemical properties.
Uniqueness
9-Hydroxy-5,6-dimethyl-6H-pyrido(4,3-b)carbazole-1-carboxamide is unique due to its specific substitution pattern and its potent ability to induce cytochrome P450 enzymes . This property makes it particularly valuable in studies related to drug metabolism and enzyme induction.
Propriétés
Numéro CAS |
797798-10-8 |
|---|---|
Formule moléculaire |
C18H15N3O2 |
Poids moléculaire |
305.3 g/mol |
Nom IUPAC |
9-hydroxy-5,6-dimethylpyrido[4,3-b]carbazole-1-carboxamide |
InChI |
InChI=1S/C18H15N3O2/c1-9-11-5-6-20-16(18(19)23)13(11)8-14-12-7-10(22)3-4-15(12)21(2)17(9)14/h3-8,22H,1-2H3,(H2,19,23) |
Clé InChI |
CHDWUDKDPAVDBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CN=C(C2=CC3=C1N(C4=C3C=C(C=C4)O)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


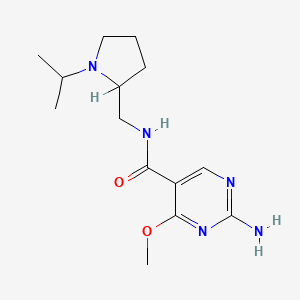
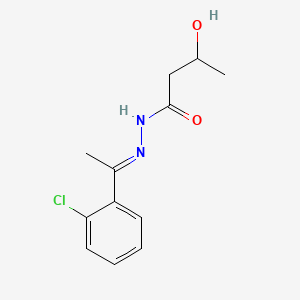
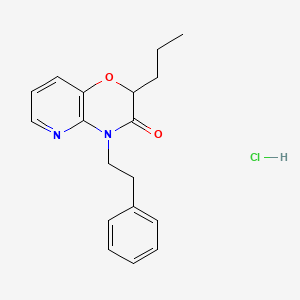
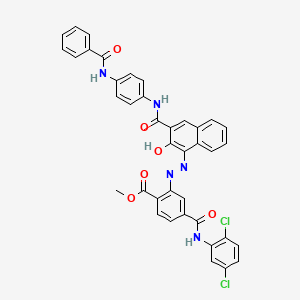


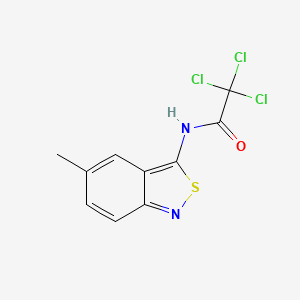
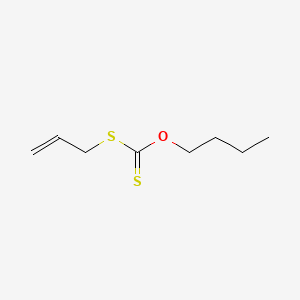
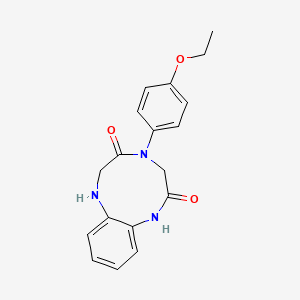
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] decanoate](/img/structure/B12737875.png)
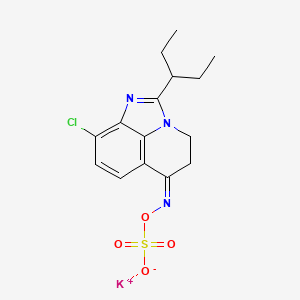
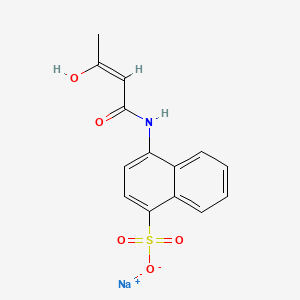
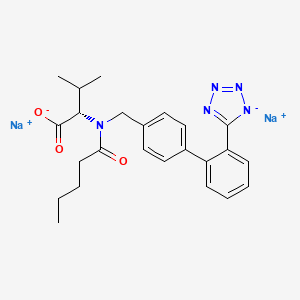
![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
